2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Description
2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a methoxyphenyl carbonyl hydrazinylidene moiety.
Properties
Molecular Formula |
C23H21ClN2O6S |
|---|---|
Molecular Weight |
488.9g/mol |
IUPAC Name |
[2-chloro-6-ethoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C23H21ClN2O6S/c1-3-31-21-14-16(15-25-26-23(27)17-9-11-18(30-2)12-10-17)13-20(24)22(21)32-33(28,29)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
ZFORSOCHEGJIEE-MFKUBSTISA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of an aromatic ring, followed by the introduction of ethoxy and methoxy groups through nucleophilic substitution reactions. The final step often involves the coupling of the hydrazinylidene moiety with the benzenesulfonate group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloro, ethoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonate derivatives and hydrazinylidene-containing compounds. Examples include:
- 2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE analogs with different substituents.
- Other sulfonate derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
